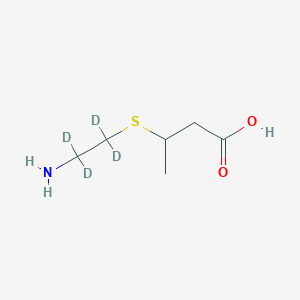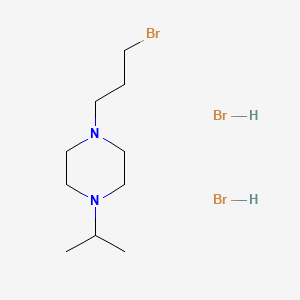
3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Amino acids are organic compounds that combine to form proteins. They are essential to life and are found in all living organisms. Every amino acid contains an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha (α) carbon .
Synthesis Analysis
Amino acids can be synthesized through various methods. One common method is the amination of alpha-bromocarboxylic acids. The bromoacids are prepared from carboxylic acids by reaction with Br2 + PCl3 .Molecular Structure Analysis
The structure of an amino acid includes the amino group, the carboxyl group, and the side-chain or R group all attached to the α-carbon . The R group is the part that distinguishes one amino acid from the next .Chemical Reactions Analysis
Amino acids undergo reactions characteristic of carboxylic acids and amines. The reactivity of these functional groups is particularly important in linking amino acids together to form peptides and proteins .Physical And Chemical Properties Analysis
Amino acids are colorless, crystalline substances. Most amino acids are tasteless, but some are sweet (e.g., Glycine, Alanine) and some are bitter (e.g., Arginine). Amino acids have a high melting point (200-300°C) due to ionic property .Scientific Research Applications
Bioconversion and Degradation Studies
Research into sulfanilic acid (4-aminobenzenesulfonic acid), a structurally related compound, highlights its use in chemical industries for the synthesis of dyes and drugs. Novosphingobium resinovorum SA1, a bacterium, can degrade sulfanilic acid, utilizing it as its sole carbon, nitrogen, and sulfur source, indicating the potential for microbial degradation of related compounds like 3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid in environmental bioremediation efforts (Hegedűs et al., 2017).
Spectroscopic Analysis and Material Characterization
The vibrational spectra of zwitterionic 3-Aminobutanoic acid, a compound similar in structure to the one of interest, have been supported by DFT calculations. This work, focusing on understanding the zwitterionic form in solid phase, suggests applications in material science for the characterization and design of novel materials with specific electronic or optical properties (Yalagi, 2022).
Synthetic Pathways for Bioactive Molecules
The study of amino acids, including efforts to synthesize (S)- and (R)-2-amino-4-hydroxybutanoic acid, demonstrates the utility of 3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid and its analogs in the synthesis of chiral building blocks for pharmaceuticals. This indicates a broader application in drug development and the synthesis of industrially relevant products (Hernández et al., 2017).
Coordination Chemistry and Complex Formation
Palladium(II) coordination compounds with 2-aminooxypropanoic acid and its derivatives, by analogy, suggest the potential for 3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid to form novel coordination complexes. These complexes could have implications in catalysis, material science, and as precursors for the synthesis of complex molecules (Warnke & Trojanowska, 1993).
properties
IUPAC Name |
3-(2-amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5(4-6(8)9)10-3-2-7/h5H,2-4,7H2,1H3,(H,8,9)/i2D2,3D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCUGHGNCMGICI-RRVWJQJTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)SCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC(C)CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2976811.png)


![N,N-dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-11-sulfonamide](/img/structure/B2976816.png)


![2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976820.png)




![4-[2-(Methylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2976831.png)

![N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2976833.png)